molecular formula C26H23N7O3 B2622267 ACP-5862

ACP-5862

カタログ番号: B2622267
分子量: 481.5 g/mol
InChIキー: XZAATUBTUPPERZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ACP-5862は、共有結合性ブルトンチロシンキナーゼ阻害剤であるアカラブルチニブの主要な循環活性代謝物です。アカラブルチニブは、再発性または難治性のマントル細胞リンパ腫および慢性リンパ性白血病または小リンパ性リンパ腫の治療に承認されています。 This compoundはヒト血漿循環中で観察されており、ブルトンチロシンキナーゼの強力かつ選択的な阻害で知られています .

生化学分析

Biochemical Properties

ACP-5862 has been observed to be a potent and selective covalent inhibitor of BTK . It has a twofold lower potency than acalabrutinib but with similar high kinase selectivity . Like acalabrutinib, this compound was the most selective toward BTK relative to ibrutinib and zanubrutinib .

Cellular Effects

This compound may contribute to the clinical efficacy observed in acalabrutinib-treated patients . It is suggested that this compound’s covalent binding properties and potential contribution to clinical efficacy of acalabrutinib influence acalabrutinib clearance and this compound formation and clearance .

Molecular Mechanism

This compound exerts its effects at the molecular level through covalent inhibition of wild-type BTK . This inhibition is observed in a biochemical kinase assay .

Temporal Effects in Laboratory Settings

The current data suggest that this compound may contribute to the clinical efficacy observed in acalabrutinib-treated patients over time . This indicates the value of proactive metabolite identification and pharmacological characterization .

Metabolic Pathways

This compound formation and metabolism are influenced by CYP3A4, as indicated by recombinant cytochrome P450 (rCYP) reaction phenotyping . This compound formation K m (Michaelis constant) and V max were 2.78 μM and 4.13 pmol/pmol CYP3A/min, respectively .

Transport and Distribution

Acalabrutinib and this compound were found to be substrates of multidrug resistance protein 1 and breast cancer resistance protein but not OATP1B1 or OATP1B3 . This suggests that these proteins may play a role in the transport and distribution of this compound within cells and tissues.

科学的研究の応用

Pharmacological Profile

1. Mechanism of Action:
ACP-5862 functions as a covalent inhibitor of BTK, similar to its parent compound, acalabrutinib. It possesses intrinsic BTK inhibitory activity and exhibits a kinase selectivity profile akin to that of acalabrutinib, although its potency is approximately two-fold lower . The binding kinetics indicate that this compound has comparable affinity but a reduced inactivation rate for BTK compared to acalabrutinib.

2. Pharmacokinetics:
The pharmacokinetics of this compound have been characterized through various studies. Following the administration of acalabrutinib, this compound is formed primarily via CYP3A-mediated metabolism. The half-life of this compound is approximately 6.9 hours, with its systemic exposure being two to three times that of acalabrutinib .

Clinical Applications

1. Treatment of B-cell Malignancies:
this compound has been studied for its efficacy in treating B-cell malignancies. In clinical trials involving patients with chronic lymphocytic leukemia (CLL) and other B-cell disorders, the pharmacokinetic parameters such as area under the curve (AUC) and maximum concentration (C_max) were analyzed to assess the drug's effectiveness . Although no significant correlation was found between drug exposure and clinical outcomes like progression-free survival, the fixed dosing regimen of 100 mg twice daily for acalabrutinib remains supported by these findings .

2. Drug-Drug Interactions:
The potential for drug-drug interactions involving this compound has been explored using physiologically-based pharmacokinetic (PBPK) modeling. This modeling predicts how coadministration with other medications affecting CYP3A could impact the pharmacokinetics of both acalabrutinib and this compound . Understanding these interactions is crucial for optimizing treatment regimens in patients receiving multiple therapies.

Case Studies

Study Population Findings
Study 1573 patients with B-cell malignanciesEvaluated exposure-response relationships; no significant correlations found between drug exposure and efficacy outcomes .
Study 2Healthy subjects and CLL patientsAnalyzed pharmacokinetics; confirmed that this compound contributes to overall efficacy but likely plays a limited role in clinical outcomes .
Study 3Patients treated with acalabrutinibDemonstrated that this compound has similar BTK inhibition properties compared to acalabrutinib but with lower potency .

生物活性

ACP-5862 is a significant metabolite of acalabrutinib, a selective Bruton tyrosine kinase (BTK) inhibitor used primarily in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, safety, and potential therapeutic efficacy.

1. Pharmacological Profile

1.1 Mechanism of Action
this compound exhibits intrinsic BTK inhibitory activity, similar to its parent compound, acalabrutinib. Both compounds act as covalent inhibitors of BTK, which is vital for B-cell receptor signaling and survival. The binding kinetics indicate that while this compound has a similar binding affinity (K_I) to BTK as acalabrutinib, its rate of BTK inactivation (k_inact) is approximately half that of acalabrutinib, suggesting a reduced potency in covalent inhibition compared to the parent drug .

1.2 Kinase Selectivity
The kinase selectivity profile of this compound has been characterized using KINOMEscan assays. It demonstrates a similar selectivity to acalabrutinib across various kinases, including ITK, TXK, and others with a cysteine residue at the same position as Cys481 in BTK . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic safety.

2. Clinical Efficacy and Safety

2.1 Exposure-Response Relationships
A comprehensive analysis evaluated the relationship between plasma exposures to acalabrutinib and this compound and their clinical efficacy in patients with B-cell malignancies. The study found no significant correlation between exposure levels (AUC_24h,ss) of either compound and key efficacy endpoints such as progression-free survival (PFS) or overall response rates (ORR). However, the 100 mg twice-daily regimen of acalabrutinib demonstrated robust efficacy with an acceptable safety profile .

2.2 Adverse Events
Safety data pooled from multiple studies indicated that while this compound was associated with some adverse events (AEs), there was no clinically meaningful correlation between drug exposure and the incidence of these AEs, except for Grade ≥2 anemia . Notably, baseline hemoglobin levels were identified as significant predictors for anemia rather than pharmacokinetic exposure levels.

3. Case Studies

3.1 Clinical Trial Insights
In a pivotal Phase 3 trial involving previously untreated CLL patients (n=274), the combination of acalabrutinib with obinutuzumab showed promising results. The study highlighted that despite varying levels of this compound exposure among patients, the clinical outcomes remained consistent across different response categories (complete response, partial response, stable disease) .

3.2 Pharmacokinetic Modeling
Physiologically based pharmacokinetic (PBPK) models have been developed to predict the behavior of this compound in conjunction with acalabrutinib under various conditions, including drug-drug interactions with CYP3A inhibitors and inducers. These models help in understanding how this compound contributes to the overall pharmacological profile of acalabrutinib .

4. Summary of Findings

Parameter This compound Acalabrutinib
Intrinsic BTK Inhibition PresentPresent
Binding Affinity (K_I) SimilarSimilar
Inactivation Rate (k_inact) ~50% of acalabrutinibReference
Clinical Efficacy Correlation No significant correlation observedRobust efficacy at 100 mg BID
Safety Profile Acceptable; linked to anemiaAcceptable; linked to various AEs

特性

IUPAC Name

4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAATUBTUPPERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: ACP-5862 (4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide) is a pharmacologically active metabolite of the drug acalabrutinib. Like its parent compound, this compound is a covalent inhibitor of Bruton tyrosine kinase (BTK) [, , , ]. This means it forms a strong, irreversible bond with the BTK enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B cells []. By inhibiting BTK, this compound disrupts B-cell receptor signaling, leading to downstream effects like decreased B-cell activation and proliferation.

A: Preclinical studies have shown that this compound exhibits a kinase selectivity profile similar to acalabrutinib []. Both compounds demonstrated high selectivity for BTK, with limited off-target activity against other kinases, including closely related Tec kinases and kinases possessing a cysteine residue at the analogous position to Cys481 in BTK.

A: While both this compound and acalabrutinib are covalent BTK inhibitors, this compound exhibits a 2-fold lower potency compared to acalabrutinib []. This difference stems from a slower inactivation rate (kinact) of this compound towards BTK, despite having a similar binding affinity (KI).

A: this compound is primarily generated through CYP3A-mediated oxidation of the pyrrolidine ring in acalabrutinib [, ]. It circulates at higher concentrations than its parent drug in humans [, ]. Acalabrutinib, and by extension this compound, exhibits rapid absorption and elimination, with maximum concentration reached in less than an hour and an elimination half-life under two hours [].

A: The presence of this compound, with its own intrinsic BTK inhibitory activity, significantly influences the drug-drug interaction profile of acalabrutinib, particularly concerning CYP3A inhibitors. While acalabrutinib is a sensitive substrate of CYP3A, leading to significant exposure increases when co-administered with CYP3A inhibitors, the combined exposure of acalabrutinib and this compound is less affected []. This suggests that considering the total active components, including the active metabolite, is crucial for interpreting potential drug interactions.

A: Studies have investigated the effect of hepatic impairment on acalabrutinib pharmacokinetics. While mild and moderate hepatic impairment showed a slight increase in acalabrutinib exposure, severe hepatic impairment resulted in a significant 5-fold increase []. Interestingly, the metabolite-to-parent ratio (this compound/acalabrutinib) decreased in severe hepatic impairment. These findings suggest that dose adjustment for acalabrutinib is necessary in patients with severe hepatic impairment, while no adjustment is required for mild to moderate impairment.

A: While the original acalabrutinib capsule formulation showed reduced bioavailability with PPIs due to pH-dependent solubility, a new maleate salt formulation (acalabrutinib maleate tablet, AMT) demonstrates pH-independent release [, ]. AMT exhibits bioequivalent exposure to the capsule formulation regardless of PPI co-administration or food intake. Importantly, both formulations achieve comparable BTK occupancy, suggesting similar clinical efficacy. This highlights the importance of formulation strategies in optimizing drug delivery and mitigating potential drug interactions.

A: Research suggests that circulating tumor DNA (ctDNA) analysis, particularly monitoring copy number changes and total cfDNA levels, might be useful for predicting treatment response to acalabrutinib in combination with other agents like AZD9150 []. Early clearance of copy number variations and decreased cfDNA levels correlated with better clinical responses in a study involving relapsed diffuse large B-cell lymphoma patients. This highlights the potential of ctDNA analysis as a valuable biomarker in this context.

ANone: Although not directly addressed in the provided research articles, the development of resistance to BTK inhibitors, including mutations in BTK itself, is a known clinical challenge. Further research is necessary to determine if this compound is susceptible to the same resistance mechanisms as acalabrutinib and other BTK inhibitors.

A: Population pharmacokinetic modeling, which analyzes data from a large group of patients, has been instrumental in characterizing the pharmacokinetics of acalabrutinib and this compound [, ]. This approach helps identify factors contributing to inter-individual variability in drug exposure and can inform dosing strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。